

A Comprehensive Technical Guide to Quercetin 3-O-sophoroside-7-O-rhamnoside

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Quercetin 3-O-sophoroside-7-O-rhamnoside**, a significant flavonoid glycoside. This document outlines its chemical identity, biological activities with a focus on antioxidant properties, and detailed experimental protocols for its extraction and synthesis.

Core Chemical and Physical Properties

Quercetin 3-O-sophoroside-7-O-rhamnoside is a complex flavonoid glycoside with the chemical identifier CAS Number 64828-40-6.[1][2] Its systematic IUPAC name is 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one.[2] This compound is naturally found in various plants, including sea buckthorn berries (Hippophae rhamnoides), Aconitum napellus, and the leaves of Lycium chinense.[1][2][3]



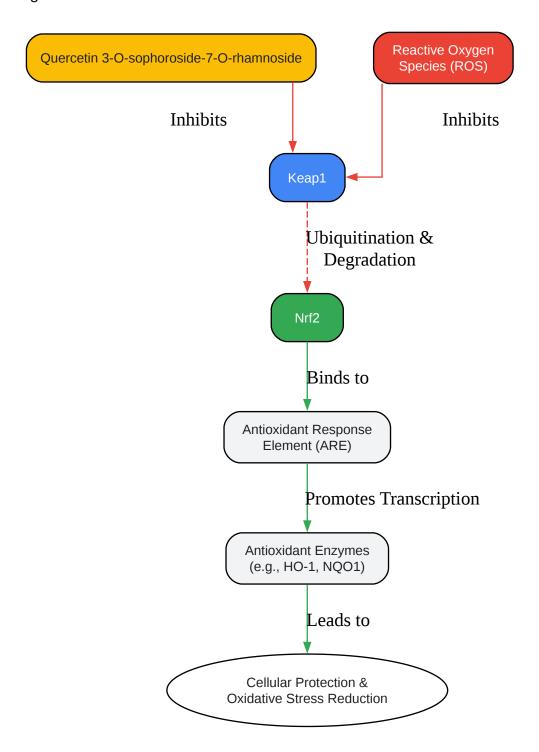
Property	Value	Source
CAS Number	64828-40-6	[1][2]
Molecular Formula	C33H40O21	[2]
Molecular Weight	772.66 g/mol	[3]
IUPAC Name	3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one	[2]
Synonyms	Quercetin 3-sophoroside-7-rhamnoside	[2]
Natural Sources	Sea buckthorn berries, Aconitum napellus, Lycium chinense leaves	[1][2][3][4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[4]

Biological Activity and Signaling Pathways

Quercetin 3-O-sophoroside-7-O-rhamnoside, as a member of the flavonoid family, is recognized for its antioxidant properties. While specific quantitative antioxidant data for this exact glycoside is limited in publicly available literature, the activity of structurally similar compounds provides valuable insights. For instance, the related compound Quercetin 3-O-sophoroside has demonstrated significant antioxidant capacity, inhibiting lipid peroxidation with an IC50 value of 9.2 μ M and showing a relative antioxidant capacity of 1.45 compared to Trolox in an ABTS assay.



The antioxidant effects of quercetin and its glycosides are often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.



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Quercetin glycoside-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols Extraction from Natural Sources

1. Ultrasound-Assisted Extraction (UAE) from Lycium chinense Leaves

This protocol is adapted from methods for extracting flavonoids from Lycium species.

- Sample Preparation: Dry the leaves of Lycium chinense at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder.
- Extraction Solvent: Prepare a solution of aqueous ethanol (e.g., 60% v/v).
- Ultrasonic Extraction:
 - Mix the powdered leaves with the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:50 g/mL).
 - Place the mixture in an ultrasonic bath.
 - Perform the extraction under optimized conditions:
 - Extraction Time: 40 minutes
 - Extraction Temperature: 50°C
- Post-Extraction Processing:
 - Centrifuge the mixture to separate the supernatant from the solid residue.
 - Filter the supernatant to remove any remaining particulate matter.
 - The resulting extract can be used for further purification and analysis.
- 2. Microwave-Assisted Extraction (MAE) from Sea Buckthorn Berries

This protocol is based on optimized methods for flavonoid extraction from sea buckthorn.



- Sample Preparation: Lyophilize (freeze-dry) sea buckthorn berries and grind them into a homogenous powder.
- Extraction Parameters:
 - Place a known amount of the powdered berries into the microwave extraction vessel.
 - Set the microwave extractor to the following optimized conditions:

Microwave Power: 300 W

■ Extraction Temperature: 60°C

Extraction Time: 10 minutes

- Recovery:
 - After extraction, cool the vessel and filter the mixture to separate the liquid extract.
 - The extract can then be concentrated under reduced pressure for further analysis.

Enzymatic Synthesis

The synthesis of specific flavonoid glycosides can be achieved with high regioselectivity using glycosyltransferases. The following outlines a general workflow for the enzymatic synthesis of a quercetin bisglycoside.



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Workflow for the enzymatic synthesis of **Quercetin 3-O-sophoroside-7-O-rhamnoside**.

Protocol for Enzymatic Synthesis in E. coli



This protocol describes a general method for producing quercetin glycosides using metabolically engineered E. coli.

Strain Engineering:

- Transform E. coli with plasmids containing the genes for the required uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs). One UGT will be specific for the 3-O-sophorosylation and another for the 7-O-rhamnosylation.
- Additionally, co-express genes necessary for the production of the sugar donors, UDPglucose and UDP-rhamnose.

Culture and Induction:

- Grow the engineered E. coli strain in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (e.g., OD600 of 0.4-0.6).
- Induce the expression of the UGTs and other pathway enzymes by adding an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
- Continue the culture at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 24-48 hours) to ensure proper protein folding and activity.

Biotransformation:

- Harvest the cells by centrifugation and resuspend them in a reaction buffer.
- Add the precursor, quercetin, to the cell suspension.
- Incubate the reaction mixture under controlled conditions to allow for the enzymatic conversion of quercetin to the desired bisglycoside.

Extraction and Purification:

- Lyse the E. coli cells to release the product.
- Separate the cell debris by centrifugation.



 Purify the Quercetin 3-O-sophoroside-7-O-rhamnoside from the supernatant using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

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